(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol
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Overview
Description
(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, followed by the introduction of the dioxolane ring and the vinyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-ethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol: Similar in structure but with an ethyl group instead of a vinyl group.
(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-propyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol: Contains a propyl group, offering different reactivity and applications.
Uniqueness
What sets (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol apart is its vinyl group, which provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(3aS,4S,6R,6aR)-4-ethenyl-2,2,4-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C11H18O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,7-9,12H,1,6H2,2-4H3/t7-,8-,9-,11-/m1/s1 |
InChI Key |
WRDMUYHMGXMDDA-TURQNECASA-N |
Isomeric SMILES |
C[C@]1(C[C@H]([C@@H]2[C@H]1OC(O2)(C)C)O)C=C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)(C)C=C)O)C |
Origin of Product |
United States |
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